Physicochemical Properties of Methyl Piperazine-1-carboxylate Hydrochloride: A Technical Guide
Physicochemical Properties of Methyl Piperazine-1-carboxylate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of methyl piperazine-1-carboxylate hydrochloride. Due to the limited availability of experimental data for the hydrochloride salt, this document also includes data for the corresponding free base, methyl piperazine-1-carboxylate, for comparative purposes. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.
Chemical Identity and Structure
Methyl piperazine-1-carboxylate hydrochloride is the hydrochloride salt of methyl piperazine-1-carboxylate. The formation of the hydrochloride salt occurs by the protonation of one of the nitrogen atoms in the piperazine ring.
Chemical Structure:
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Methyl Piperazine-1-carboxylate (Free Base)
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Methyl Piperazine-1-carboxylate Hydrochloride
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for methyl piperazine-1-carboxylate and its hydrochloride salt. It is important to note that the properties of the free base and its salt differ, particularly in terms of melting point and solubility.
Table 1: Physicochemical Properties of Methyl Piperazine-1-carboxylate Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| Appearance | Solid (expected) | General knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in water | General knowledge |
| pKa | Data not available |
Table 2: Physicochemical Properties of Methyl Piperazine-1-carboxylate (Free Base)
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₂ | [2][3] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Melting Point | 173-175 °C | [4] |
| Boiling Point | 112-116 °C at 7 Torr | [4] |
| Predicted pKa | 8.45 ± 0.10 | [4][5] |
| CAS Number | 50606-31-0 | [2][3][5] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to the characterization of small organic molecules like methyl piperazine-1-carboxylate hydrochloride.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a hydrochloride salt, a higher melting point is generally expected compared to the free base due to the ionic character of the salt.
Solubility Assessment
The solubility of methyl piperazine-1-carboxylate hydrochloride can be determined by adding increasing amounts of the solid to a fixed volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The solution is stirred until equilibrium is reached. The concentration of the dissolved solid in a saturated solution is then quantified using techniques such as UV-Vis spectroscopy or HPLC. As a salt, it is expected to have significantly higher aqueous solubility than its free base.
pKa Determination
The pKa value can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the molecule are equal.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the chemical structure. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆), and the spectrum is recorded on an NMR spectrometer.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum can be obtained using a neat sample (for liquids) or by preparing a KBr pellet (for solids).[2]
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Techniques such as electrospray ionization (ESI) are commonly used.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like methyl piperazine-1-carboxylate hydrochloride.
Caption: Experimental workflow for the synthesis and physicochemical characterization.
Conclusion
This technical guide provides a summary of the known physicochemical properties of methyl piperazine-1-carboxylate hydrochloride and its corresponding free base. While comprehensive experimental data for the hydrochloride salt is limited, this guide offers a foundation for researchers by presenting available information and outlining standard experimental protocols for its characterization. The provided data and methodologies are essential for applications in medicinal chemistry, drug development, and materials science.
References
- 1. scbt.com [scbt.com]
- 2. Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylpiperazine-1-carboxylate | CymitQuimica [cymitquimica.com]
- 4. METHYL PIPERAZINE-1-CARBOXYLATE | 50606-31-0 [amp.chemicalbook.com]
- 5. METHYL PIPERAZINE-1-CARBOXYLATE CAS#: 50606-31-0 [m.chemicalbook.com]
